
1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol is a chemical compound with a complex structure that includes an amino group, a propyl group, and a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol typically involves the reaction of cyclohexanone with ethylmagnesium bromide to form 3-ethylcyclohexanone. This intermediate is then reacted with 1-aminopropan-2-ol under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents and catalysts to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
Aplicaciones Científicas De Investigación
1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It acts as a substrate for certain enzymes, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its binding to receptors and subsequent activation or inhibition of signaling cascades.
Comparación Con Compuestos Similares
1-Aminopropan-2-ol: Shares the amino and propyl groups but lacks the cyclohexanol ring.
3-Ethylcyclohexanol: Contains the cyclohexanol ring and ethyl group but lacks the amino and propyl groups.
Uniqueness: 1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(1-aminopropan-2-yl)-3-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-5-4-6-11(13,7-10)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3 |
Clave InChI |
YOPLKXUTPQLEGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC(C1)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


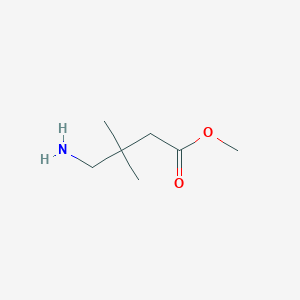


![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
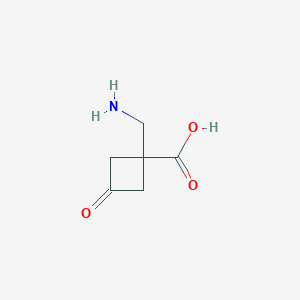
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)
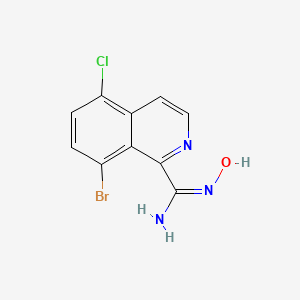
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
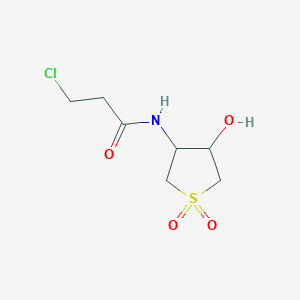
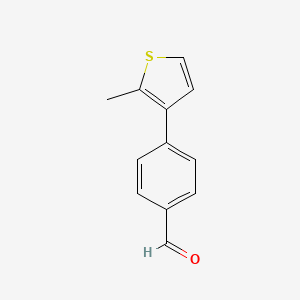
![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)


